Hemopressin (PVNFKFLSH), also referred to as Pepcan-9 [, ], is a naturally occurring nonapeptide derived from the enzymatic cleavage of the α-chain of hemoglobin [, , ]. It was first isolated from rat brain homogenates [, ]. Hemopressin is considered the precursor to a larger family of peptides called "Pepcans," which possess additional residues at their amino-terminus and exhibit slightly different chemical and biological properties []. The discovery of hemopressin and related peptides has led to their classification as a novel type of bioactive signaling molecule []. Research on hemopressin focuses on its interaction with the endocannabinoid system (ECS) and its potential therapeutic applications in various conditions like hypertension, pain, obesity, and addiction [, , , ].
Hemopressin is synthesized endogenously in the brain of rodents, including rats. It is classified under peptide hormones and neurotransmitters due to its role in signaling pathways related to the endocannabinoid system. The peptide's sequence shows variability across species; for instance, in rats, phenylalanine at position 4 is a distinguishing feature compared to other species where it may be substituted with leucine .
The synthesis of hemopressin can be achieved through classical solution-phase fragment condensation methods. This approach allows for the assembly of peptide fragments into the desired sequence while utilizing protecting groups to facilitate purification and structural integrity during synthesis. Key techniques include:
The final product is typically characterized using mass spectrometry and amino acid analysis to confirm its molecular weight and composition.
Hemopressin's molecular structure can be represented as follows:
The peptide adopts a specific three-dimensional conformation that is crucial for its biological activity, particularly its interaction with cannabinoid receptors. The structure includes a series of hydrophobic and polar amino acids that facilitate binding and receptor activation .
Hemopressin undergoes various chemical reactions that are significant for its function. Notably, it can be hydrolyzed under acidic conditions, which may lead to the formation of different peptide fragments. This hydrolysis can affect its biological activity, as certain derivatives may act as either agonists or antagonists at cannabinoid receptors depending on their structure.
The primary reaction pathways involve:
Hemopressin functions primarily through its interaction with cannabinoid receptor type 1. As an inverse agonist, it inhibits receptor activity, leading to a decrease in downstream signaling pathways typically activated by endogenous cannabinoids like anandamide. This mechanism has been shown to impact various physiological responses, including appetite suppression and modulation of pain perception.
Key aspects of its mechanism include:
Relevant data from studies indicate that hemopressin exhibits significant stability when stored correctly at low temperatures .
Hemopressin has garnered attention for its potential applications in pharmacology and neuroscience:
Hemopressin (rat) (Hp; amino acid sequence PVNFKFLSH) was first isolated in 2003 from acid extracts of rat brain using an enzyme-substrate capture technique targeting thimet oligopeptidase (EC 24.15), neurolysin (EC 24.16), and angiotensin-converting enzyme substrates [1] [7]. Unlike classical endocannabinoids (e.g., anandamide, 2-AG), which are lipid-derived, hemopressin represented the first peptidic compound with activity at cannabinoid receptors. It is proteolytically derived from the α1-chain of hemoglobin, specifically residues 34–42 (α34–42), challenging the dogma that endocannabinoids are exclusively lipid mediators [1] [4]. The peptide’s name reflects its hemoglobin origin and observed hypotensive effects in early in vivo studies [7].
Initial pharmacological characterization revealed hemopressin acts as an inverse agonist/antagonist at CB₁ receptors. In COS-7 cells transfected with rat CB₁ receptors, hemopressin inhibited WIN55,212-2-induced receptor internalization (IC₅₀ = 98 nM) and reduced basal G-protein activity, confirming inverse agonism [2] [8]. This contrasted sharply with lipid endocannabinoids, which act as CB₁ agonists. Mass spectrometry initially failed to detect the nonapeptide in brain extracts without acid treatment, suggesting hot acid extraction might cleave longer endogenous precursors (e.g., RVD-hemopressin) at acid-labile Asp-Pro bonds [1] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: